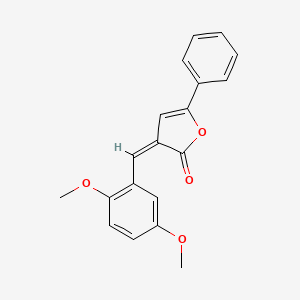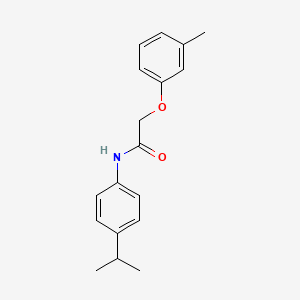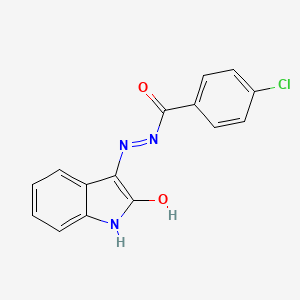![molecular formula C19H21N3O2S B5520674 (1S*,5R*)-3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520674.png)
(1S*,5R*)-3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bicyclic and thiazole-containing compounds involves multi-step chemical reactions, often starting with readily available precursors. For instance, compounds similar to the subject have been synthesized through reactions involving quinaldine, methylsulfinylmethyl carbanion, and various condensation methods, indicating a complex synthesis pathway that requires precise control over reaction conditions to achieve the desired bicyclic structure (Terada et al., 1986).
Molecular Structure Analysis
The molecular structure of bicyclic compounds, including thiazole derivatives, is often elucidated using spectral data and chemical evidence, supported by nuclear magnetic resonance (NMR) spectroscopy and molecular mechanics calculations. These techniques help in determining the conformation of the compound, revealing structural features like chair thiane rings and equatorial sulfoxy groups (Terada et al., 1986).
Chemical Reactions and Properties
The reactivity and chemical properties of such compounds are influenced by their structural configuration. Studies on related compounds have shown that the presence of thiazole and diazabicyclo nonanone frameworks can lead to interesting reactivity patterns, such as forced twin-chair conformations and specific reactivity towards nucleophiles and electrophiles, demonstrating the complexity and versatility of these molecules in chemical reactions (Sakthivel & Jeyaraman, 2010).
Wissenschaftliche Forschungsanwendungen
Structural and Conformational Studies
The compound under discussion shares structural similarities with diazabicyclanones and diazabicyclanols, which have been extensively studied for their conformational dynamics. For instance, 3-Methyl-7-alkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones and 9-ols exhibit flattened chair-chair conformations in solution but adopt chair-boat conformations in crystalline forms. Such studies highlight the versatility of these structures in adapting to different environments, potentially affecting their reactivity and interaction with biological targets. This foundational knowledge is crucial for understanding the behavior of similar compounds, including the one of interest, in various contexts, from synthetic pathways to biological interactions (Gálvez et al., 1985).
Synthesis and Cytotoxic Activity
Bicyclic σ receptor ligands, including similar diazabicyclo compounds, have been synthesized from glutamate derivatives, exhibiting high receptor affinity and cytotoxic activity against tumor cell lines. This approach to synthesizing structurally complex ligands showcases the potential for developing targeted therapeutic agents, highlighting the importance of such compounds in medicinal chemistry and cancer research. The ability to halt cell growth in certain cancer cell lines underscores the potential therapeutic applications of these compounds, with specific targets indicating a promising avenue for future drug development (Geiger et al., 2007).
Synthesis and Properties of Related Structures
The synthesis of N-Benzyl-3-thia-9-aza-bicyclo[3.3.1]nonan-7-one from methyl 4-bromocrotonate, involving steps like sodium sulfide and benzylamine treatment followed by Dieckmann condensation, further exemplifies the synthetic accessibility of such bicyclic structures. Reporting on the spectral and chemical properties of these systems provides valuable insights into their stability, reactivity, and potential applications in developing novel compounds with desired biological or physical properties (Ho & Lin, 1997).
Synthesis, Spectroscopic, and Crystallographic Study
Similar azabicyclic compounds have been explored for their interaction with primary heterocyclic amines, resulting in carbamates with distinct conformational behaviors and hydrogen bonding patterns. Such investigations not only enrich our understanding of the compound's chemical behavior but also pave the way for designing molecules with specific functions, whether as catalysts, drugs, or materials (Iriepa et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,5R)-3-(2-benzyl-1,3-thiazole-4-carbonyl)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-21-15-8-7-14(18(21)23)10-22(11-15)19(24)16-12-25-17(20-16)9-13-5-3-2-4-6-13/h2-6,12,14-15H,7-11H2,1H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJALEQVBBNMOCZ-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC(C1=O)CN(C2)C(=O)C3=CSC(=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CSC(=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5520591.png)
![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)
![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)

![(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)
![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)

![N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520651.png)


![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-furamide](/img/structure/B5520678.png)
![3,4,4-trimethyl-1-{4-[(pyridin-2-ylthio)methyl]benzoyl}pyrrolidin-3-ol](/img/structure/B5520687.png)

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5520698.png)